molecular formula C21H22N6O B11154301 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11154301
M. Wt: 374.4 g/mol
InChI Key: XIIRQEBGVCMEBG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a benzimidazole core linked via a pentyl chain to a pyrazole-3-carboxamide scaffold substituted with a pyridinyl group. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition, while the pyrazole ring and pyridine substituent may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions. The extended pentyl chain likely modulates lipophilicity and conformational flexibility, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c28-21(19-14-18(26-27-19)15-8-5-7-12-22-15)23-13-6-1-2-11-20-24-16-9-3-4-10-17(16)25-20/h3-5,7-10,12,14H,1-2,6,11,13H2,(H,23,28)(H,24,25)(H,26,27)

InChI Key

XIIRQEBGVCMEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyridine intermediates, followed by their coupling with a pyrazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide exhibits promising anti-cancer properties.

  • Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1.
  • Case Study: A study published in the International Journal of Molecular Sciences evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 15 µM after 48 hours of treatment .
StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

  • Mechanism of Action: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.
  • Case Study: In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to controls, indicating its potential as an effective anti-inflammatory agent .
StudyModelDose (mg/kg)Result
Rat2050% reduction in swelling

Antimicrobial Activity

This compound has shown notable antimicrobial properties against various pathogens.

  • Mechanism of Action: The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Case Study: A study assessing its efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related benzimidazole-pyrazole hybrids and other pyrazole derivatives (Table 1).

Table 1: Structural Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzimidazole-Pyrazole Pentyl linker, Pyridin-2-yl at C5 of pyrazole Not specified Extended alkyl chain enhances lipophilicity; pyridine may improve target binding
Compound 28 () Benzimidazole-Pyrazole-Acetamide Acetamide linker, benzamide at benzimidazole C2 Not specified Shorter linker; benzamide introduces aromatic bulk
Compound 32 () Chloro-Methyl Benzimidazole-Pyrazole 6-Chloro, 1-methyl on benzimidazole; pyrazole-acetamide Not specified Electron-withdrawing Cl and Me groups may alter reactivity/solubility
4k () Pyrazole-Sulfonamide 5-Bromothiophene, 4-aminosulfonylphenyl, tert-butyl groups ~596.25 Sulfonamide enhances polarity; bromothiophene adds steric bulk
3a () Pyrazoline-Benzimidazole 4,5-Dihydro-pyrazoline fused with benzimidazole, phenyl at C5 Not specified Pyrazoline ring introduces conformational rigidity; metal-complexing ability
N-[2-(1-Pyrazolyl)benzyl]-... () Pyrazole-Benzyl-Carboxamide 2-Hydroxyphenyl at C5, benzyl linker 359.38 Hydroxyphenyl improves H-bonding; benzyl linker increases aromaticity

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, also known by its CAS number 1574290-51-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The molecular formula of this compound is C21H26N4OC_{21}H_{26}N_{4}O with a molecular weight of 350.5 g/mol. The compound features a complex structure that includes a benzimidazole moiety, a pyrazole ring, and a pyridine group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H26N4O
Molecular Weight350.5 g/mol
CAS Number1574290-51-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyrazole structures exhibit significant antimicrobial properties. A study showed that related compounds demonstrated good activity against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus vulgaris . The presence of the benzimidazole moiety in the structure is crucial for enhancing antimicrobial efficacy.

Antitumor Activity

The pyrazole nucleus has been recognized for its antitumor properties. Several derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, compounds with similar structural features have been reported to inhibit cell proliferation in breast and lung cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by studies demonstrating that pyrazole derivatives can inhibit inflammatory pathways. For example, certain synthesized compounds exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the pyrazole and benzimidazole rings can significantly influence potency and selectivity against various biological targets .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against P. aeruginosa, S. aureus
AntitumorInhibits growth in cancer cell lines
Anti-inflammatoryComparable effects to NSAIDs

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of benzimidazole-pyrazole compounds and evaluated their antimicrobial activities. The findings indicated that certain derivatives showed significant inhibition against bacterial strains at low concentrations, suggesting potential for development into therapeutic agents .

Case Study 2: Antitumor Activity Assessment

A comprehensive evaluation of pyrazole derivatives revealed their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that specific modifications to the pyrazole structure enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design .

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